molecular formula C25H21NO3S B15102184 Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 496028-44-5

Ethyl 5-methyl-2-[(naphthalen-1-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B15102184
CAS No.: 496028-44-5
M. Wt: 415.5 g/mol
InChI Key: AEHICHRYVXZBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by its unique structure, which includes a thiophene ring substituted with a naphthalenylcarbonyl group, a phenyl group, and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The methyl, phenyl, and naphthalenylcarbonyl groups are introduced through various substitution reactions. These reactions often require the use of reagents such as Grignard reagents, organolithium compounds, or palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid, halogens, sulfuric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro, halo, and sulfonyl derivatives

Scientific Research Applications

3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.

    Industry: In materials science, this compound can be used in the development of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the naphthalenylcarbonyl and phenyl groups allows for π-π stacking interactions, while the thiophene ring can participate in electron-donating or electron-withdrawing interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Thiophenecarboxylic acid, 2-amino-4-methyl-5-(4-nitrophenyl)-, ethyl ester
  • 3-Thiophenecarboxylic acid, 2-[(2,6-difluorophenyl)methylamino]-4-[(dimethylamino)methyl]-5-(4-nitrophenyl)-, ethyl ester

Uniqueness

Compared to similar compounds, 3-Thiophenecarboxylic acid, 5-methyl-2-[(1-naphthalenylcarbonyl)amino]-4-phenyl-, ethyl ester is unique due to the presence of the naphthalenylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

496028-44-5

Molecular Formula

C25H21NO3S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 5-methyl-2-(naphthalene-1-carbonylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H21NO3S/c1-3-29-25(28)22-21(18-11-5-4-6-12-18)16(2)30-24(22)26-23(27)20-15-9-13-17-10-7-8-14-19(17)20/h4-15H,3H2,1-2H3,(H,26,27)

InChI Key

AEHICHRYVXZBQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.